molecular formula C9H10FN B3085539 2-(3-Fluorophenyl)cyclopropan-1-amine CAS No. 1157139-62-2

2-(3-Fluorophenyl)cyclopropan-1-amine

Cat. No.: B3085539
CAS No.: 1157139-62-2
M. Wt: 151.18 g/mol
InChI Key: OXGGARNLAOPVNV-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C₉H₁₀FN It is characterized by a cyclopropane ring attached to a 3-fluorophenyl group and an amine group

Properties

IUPAC Name

2-(3-fluorophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGGARNLAOPVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-fluorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting ester is then reduced to the corresponding amine using lithium aluminum hydride (LiAlH₄) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluorophenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological receptors, while the fluorophenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)cyclopropan-1-amine
  • 2-(2-Fluorophenyl)cyclopropan-1-amine
  • 2-(3-Chlorophenyl)cyclopropan-1-amine

Uniqueness

2-(3-Fluorophenyl)cyclopropan-1-amine is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The cyclopropane ring also imparts rigidity to the molecule, affecting its conformational flexibility and binding properties .

Biological Activity

2-(3-Fluorophenyl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10FC_9H_{10}F, with a molecular weight of approximately 151.18 g/mol. The compound features a cyclopropane ring bonded to a phenyl group that has a fluorine substituent at the para position. The presence of the fluorine atom enhances the lipophilicity and biological activity, making it a candidate for various pharmaceutical applications.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects against specific cancer cell lines. For instance, related cyclopropane derivatives have shown selective cytotoxicity towards cancer cells, indicating that structural modifications can enhance therapeutic efficacy.
  • Antimicrobial Properties : The compound may also possess antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.

The mechanism of action of this compound involves its interaction with various biological targets, such as receptors and enzymes. Studies utilizing molecular docking simulations have predicted binding affinities to specific receptors, which are crucial for understanding its pharmacological profile .

Case Study 1: Antitumor Activity

In a study investigating the antitumor effects of cyclopropane derivatives, this compound demonstrated selective cytotoxicity against human cancer cell lines. The results indicated an IC50 value in the micromolar range, suggesting that modifications to the cyclopropane structure can enhance its anticancer properties .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of similar compounds, revealing that halogenated cyclopropanes exhibited significant inhibition against various bacterial strains. The presence of fluorine in the structure was found to enhance the compound's lipophilicity and consequently its ability to penetrate bacterial membranes.

Table 1: Biological Activities of Related Cyclopropane Compounds

Compound NameStructure CharacteristicsNotable Activities
This compoundFluorine on phenyl ringAntitumor, Antimicrobial
2-(4-Chlorophenyl)cyclopropan-1-amineChlorine on phenyl ringAntidepressant
2-(4-Bromophenyl)cyclopropan-1-amineBromine instead of chlorineAntimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluorophenyl)cyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)cyclopropan-1-amine

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